molecular formula C15H11N3OS B296117 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one

9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one

Cat. No. B296117
M. Wt: 281.3 g/mol
InChI Key: ZSMQWJLVBBYKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one, also known as DMPT, is a heterocyclic organic compound with potential applications in scientific research. This compound has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular signaling pathways. 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects:
9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain. In addition, 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has been shown to have antitumor properties, which may help to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has a number of potential advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biological activities. However, there are also some limitations to using 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one in laboratory experiments. It is not well understood how 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one interacts with other compounds and biological systems, and more research is needed to fully understand its potential applications.

Future Directions

There are a number of future directions for research on 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one. One area of focus is on its potential use as a diagnostic agent for cancer and other diseases. Another area of focus is on its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one and its potential applications in scientific research.

Synthesis Methods

9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 3-methyl-2-pyridone in the presence of acetic anhydride and trifluoroacetic acid. Another method involves the reaction of 2-aminobenzothiazole with 3-methylpyridine-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is purified using column chromatography and recrystallization.

Scientific Research Applications

9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has been studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a diagnostic agent for cancer and other diseases.

properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

InChI

InChI=1S/C15H11N3OS/c1-8-6-11-12(7-9(8)2)20-15-17-14(19)10-4-3-5-16-13(10)18(11)15/h3-7H,1-2H3

InChI Key

ZSMQWJLVBBYKGX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.